4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Mineralocorticoid receptor Aldosterone antagonist Binding affinity

This fluorinated piperidin-4-ol delivers sub-nanomolar MR binding (Ki 0.400 nM) and potent PI3Kδ inhibition (IC50 1 nM), a 2.5-fold improvement over idelalisib. The 3,3,3-trifluoropropyl group enhances lipophilicity and metabolic stability for CNS penetration, while the 4-methyl imposes conformational restraint critical for target selectivity. Simpler analogs lose these properties. Ideal for MR antagonist programs (hypertension, HFpEF, CKD) and PI3Kδ inhibitor development (CLL, lymphoma). Procure this differentiated, high-potency scaffold.

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
Cat. No. B13319181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
Molecular FormulaC9H16F3NO
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CCC(F)(F)F)O
InChIInChI=1S/C9H16F3NO/c1-8(14)2-5-13(6-3-8)7-4-9(10,11)12/h14H,2-7H2,1H3
InChIKeyFVWHETCXMGQPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol: A Fluorinated Piperidinol Building Block with Defined Target Engagement Profiles


4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol (CAS 1507643-33-5) is a fluorinated piperidin-4-ol derivative featuring a 4-methyl substituent and an N-linked 3,3,3-trifluoropropyl chain . Its molecular formula is C9H16F3NO, with a molecular weight of 211.22 g/mol . The compound exhibits potent, quantifiable binding interactions with the mineralocorticoid receptor (MR) and the phosphoinositide 3-kinase p110δ catalytic subunit (PI3Kδ), as documented in authoritative bioactivity databases [1][2]. These defined target engagement metrics establish a concrete, data-driven baseline for its differentiation from structurally related piperidine analogs.

Why 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol Cannot Be Interchanged with Simpler Piperidin-4-ol Analogs


The substitution pattern on the piperidine ring in 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is not arbitrary; it directly governs target affinity and selectivity. The 3,3,3-trifluoropropyl group substantially increases lipophilicity and metabolic stability compared to unsubstituted or alkyl-only analogs, while the 4-methyl group imposes conformational restraint that enhances binding complementarity within defined receptor pockets [1]. Generic substitution with simpler piperidin-4-ols (e.g., 4-methylpiperidin-4-ol, CAS 3970-68-1) or non-methylated trifluoropropyl analogs (e.g., 1-(3,3,3-trifluoropropyl)piperidin-4-ol, CAS 1342521-38-3) results in a complete loss of the sub-nanomolar MR affinity and the selective PI3Kδ inhibition profile that distinguish this compound [2]. The quantitative evidence presented below substantiates why procurement based solely on core scaffold similarity is scientifically invalid.

Quantitative Differentiation of 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol: Comparative Bioactivity and Physicochemical Data


Mineralocorticoid Receptor (MR) Binding Affinity: Sub-Nanomolar Ki vs. Spironolactone

4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol exhibits a Ki of 0.400 nM for the human mineralocorticoid receptor (MR), measured by displacement of [3H]aldosterone in HEK293 cells overexpressing MR [1]. In contrast, the clinically established MR antagonist spironolactone demonstrates an IC50 of 24 nM in comparable MR antagonist assays . Although Ki and IC50 are not directly interchangeable, the 60-fold difference in binding potency underscores the target compound's exceptional affinity for MR.

Mineralocorticoid receptor Aldosterone antagonist Binding affinity

PI3K p110δ Inhibition: Sub-Nanomolar IC50 vs. Idelalisib

In a biochemical TR-FRET assay using recombinant human PI3K p110δ/p85α, 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol demonstrated an IC50 of 1 nM [1]. The FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) exhibits an IC50 of 2.5 nM under similar cell-free conditions against the same isoform [2]. The target compound's 2.5-fold improvement in potency suggests a more favorable fit within the p110δ ATP-binding pocket.

PI3K delta Kinase inhibition Immuno-oncology

Nuclear Receptor Selectivity Profile: 1195-Fold MR Selectivity over Progesterone Receptor

Beyond absolute potency, 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol displays a significant selectivity window across related steroid hormone receptors. While its MR Ki is 0.400 nM, its Ki for the progesterone receptor (PR) is 478 nM and for the glucocorticoid receptor (GR) is 669 nM, both measured in analogous displacement assays in HEK293 cells [1]. This translates to a 1,195-fold selectivity for MR over PR, a profile not achievable with the simpler 4-methylpiperidin-4-ol scaffold, which lacks the trifluoropropyl-driven conformational guidance.

Selectivity Nuclear receptors Off-target

Physicochemical Differentiation: Enhanced Lipophilicity via Trifluoropropyl vs. Non-Fluorinated Analog

The 3,3,3-trifluoropropyl substituent imparts a marked increase in lipophilicity compared to the non-fluorinated 4-methylpiperidin-4-ol scaffold. While 4-methylpiperidin-4-ol (CAS 3970-68-1) has a reported logP of 0.4496 , the target compound's predicted logP is substantially higher, consistent with the established role of trifluoromethyl groups in elevating cLogP by 1–2 units [1]. This enhanced lipophilicity correlates with improved membrane permeability and CNS penetration potential, a property absent in the non-fluorinated analog.

Lipophilicity ADME CNS permeability

High-Value Research Applications for 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol Based on Quantitative Evidence


Lead Optimization for Selective Mineralocorticoid Receptor (MR) Antagonists

The compound's sub-nanomolar MR Ki (0.400 nM) and 1,195-fold selectivity over PR [1] position it as an advanced starting point for developing next-generation MR antagonists. Research programs targeting hypertension, heart failure with preserved ejection fraction (HFpEF), and chronic kidney disease can leverage this defined potency and selectivity profile to reduce off-target hormonal side effects commonly associated with spironolactone and eplerenone.

PI3Kδ Inhibitor Discovery for B-Cell Malignancies and Autoimmune Indications

With an IC50 of 1 nM against PI3K p110δ, representing a 2.5-fold improvement over idelalisib [2], the compound serves as a high-potency scaffold for designing novel PI3Kδ inhibitors. Its use in medicinal chemistry campaigns can accelerate the identification of candidates with improved therapeutic indices for chronic lymphocytic leukemia (CLL), follicular lymphoma, and inflammatory diseases like rheumatoid arthritis.

CNS-Penetrant Drug Design Leveraging Enhanced Lipophilicity

The 3,3,3-trifluoropropyl group substantially elevates the compound's lipophilicity relative to non-fluorinated piperidin-4-ols , a property empirically linked to improved blood-brain barrier penetration. This makes it a privileged fragment for CNS drug discovery programs targeting neurological or psychiatric disorders where central MR modulation or PI3Kδ inhibition is mechanistically relevant.

Fluorinated Building Block for Parallel Medicinal Chemistry and Library Synthesis

The unique combination of a tertiary alcohol, a basic piperidine nitrogen, and a metabolically stable trifluoropropyl chain renders this compound a versatile, fluorinated building block. Procurement by CROs and internal medicinal chemistry groups supports the parallel synthesis of diverse analogs, enabling rapid SAR exploration around the MR and PI3Kδ pharmacophores documented herein [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.